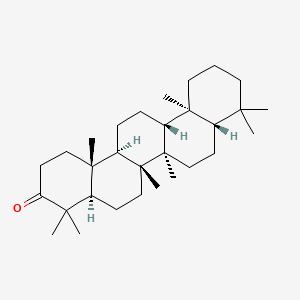

Tetrahymanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one |

InChI |

InChI=1S/C30H50O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-23H,9-19H2,1-8H3/t20-,21-,22+,23+,27-,28-,29+,30+/m0/s1 |

InChI Key |

IMOCDWIUBNNKCU-KYSSMBTOSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigmatic Pathway of Tetrahymanone Biosynthesis in Tetrahymena

For Immediate Release

[CITY, STATE] – The ciliated protozoan Tetrahymena thermophila is a model organism for cellular and molecular biology, known for its unique genetic and metabolic features. Among its diverse array of metabolites is the triterpenoid (B12794562) tetrahymanone (B593575). While the biosynthesis of its precursor, tetrahymanol (B161616), is well-established, the precise enzymatic steps leading to this compound have remained largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, synthesizing available data for researchers, scientists, and drug development professionals.

The Foundation: From Squalene (B77637) to Tetrahymanol

The biosynthesis of this compound begins with the cyclization of the linear isoprenoid precursor, squalene, to form the pentacyclic triterpenoid alcohol, tetrahymanol. This crucial step is catalyzed by the enzyme squalene-tetrahymanol cyclase (THC) . In Tetrahymena thermophila, the gene encoding this enzyme is denoted as THC1.[1][2] This reaction is a hallmark of Tetrahymena's lipid metabolism as it proceeds in an oxygen-independent manner, a significant distinction from the oxygen-dependent sterol biosynthesis pathways found in many other eukaryotes.[1][3]

The regulation of tetrahymanol synthesis is intricately linked to the availability of external sterols. When sterols are present in the growth medium, Tetrahymena suppresses the expression of genes involved in the tetrahymanol synthesis pathway, including squalene synthase, a key enzyme upstream of THC.[3]

The Missing Link: The Conversion of Tetrahymanol to this compound

Despite a thorough review of existing literature, the direct enzymatic conversion of tetrahymanol to this compound in Tetrahymena remains an area of active investigation. No specific enzyme, such as a "tetrahymanol dehydrogenase" or a dedicated ketosteroid isomerase, has been definitively identified and characterized for this transformation in this organism.

Based on analogous biochemical reactions involving the oxidation of steroidal alcohols to ketones, a two-step hypothetical pathway can be proposed:

-

Oxidation: The hydroxyl group at the C-3 position of tetrahymanol is oxidized to a keto group, forming an intermediate. This reaction would likely be catalyzed by a dehydrogenase enzyme.

-

Isomerization: A subsequent isomerization step may occur to yield the final this compound structure.

The following diagram illustrates this proposed pathway.

Quantitative Insights into Triterpenoid Metabolism

While specific quantitative data for the this compound biosynthesis pathway is scarce, broader metabolomic studies in Tetrahymena thermophila provide context for triterpenoid metabolism. Gas chromatography-mass spectrometry (GC-MS) has been a primary tool for the identification and relative quantification of these compounds.

Table 1: Summary of Triterpenoid-Related Metabolites Detected in Tetrahymena thermophila

| Metabolite | Detection Method | Key Findings | Reference(s) |

| Tetrahymanol | GC-MS, NMR | Constitutively present in membranes, synthesis is suppressed by exogenous sterols. | ,, |

| Gammacer-2-ene | GC-MS | Detected in lipid extracts, potentially a downstream product or degradation product of tetrahymanol. |

Experimental Protocols

A comprehensive understanding of the this compound biosynthesis pathway requires robust experimental methodologies. Below are detailed protocols for key experiments relevant to this field of study.

Culturing of Tetrahymena thermophila

-

Medium: Super Proteose Peptone (SPP) medium is commonly used for axenic culture. It consists of 1% proteose peptone, 0.2% D-glucose, 0.1% yeast extract, and 0.003% Fe-EDTA. The pH is adjusted to 7.4.

-

Culture Conditions: Cells are typically grown at 30°C with shaking at 135 rpm.

-

Cell Harvesting: For metabolic analysis, cells are harvested by centrifugation at 3000 rpm for 5 minutes. The cell pellet is washed multiple times with a suitable buffer, such as 10 mmol/L Tris-HCl (pH 7.4).

Metabolite Extraction for Triterpenoid Analysis

-

Quenching: To halt metabolic activity, the washed cell pellet is immediately quenched in liquid nitrogen.

-

Cell Lysis: The frozen cells are ground into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Solvent Extraction: The cell powder is suspended in an extraction buffer, typically a methanol/water mixture (e.g., 50% methanol). The suspension is vortexed and then centrifuged to pellet cell debris.

-

Supernatant Collection: The supernatant containing the metabolites is carefully collected for further analysis.

Gene Expression Analysis by Microarray or RNA-Seq

-

RNA Extraction: Total RNA is extracted from Tetrahymena cells at different growth stages or under various experimental conditions using standard RNA isolation kits.

-

Library Preparation (for RNA-Seq): The extracted RNA is used to construct sequencing libraries according to the protocols of the chosen sequencing platform.

-

Microarray Hybridization: For microarray analysis, labeled cRNA is hybridized to a Tetrahymena thermophila gene expression microarray.

-

Data Analysis: The resulting data is normalized and analyzed to identify differentially expressed genes that may be involved in the this compound biosynthesis pathway.

The following diagram outlines a general workflow for investigating the this compound biosynthesis pathway.

Future Directions and Conclusion

The complete elucidation of the this compound biosynthesis pathway in Tetrahymena thermophila presents an exciting frontier in microbial biochemistry. Future research should focus on:

-

Identification of Key Enzymes: Utilizing proteomic and transcriptomic data to identify candidate dehydrogenases and isomerases that may be involved in the conversion of tetrahymanol to this compound.

-

Enzyme Characterization: In vitro expression and functional characterization of these candidate enzymes to confirm their catalytic activity.

-

Quantitative Metabolic Flux Analysis: Using stable isotope labeling to trace the flow of precursors through the pathway and determine the rates of each enzymatic step.

A thorough understanding of this pathway will not only enhance our knowledge of the metabolic capabilities of Tetrahymena but also open avenues for the biotechnological production of novel triterpenoid compounds with potential applications in medicine and industry.

References

- 1. Thermotropic lipid clustering in tetrahymena membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Squalene-Tetrahymanol Cyclase Expression Enables Sterol-Independent Growth of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A distinct pathway for tetrahymanol synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tetrahymanone as a Tetrahymanol Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanol (B161616), a pentacyclic triterpenoid (B12794562) alcohol, is a significant biomarker in geochemical studies and a key component of the membranes of certain eukaryotes, particularly the ciliate Tetrahymena. Its biosynthesis has been a subject of considerable research, with the established pathways proceeding from the cyclization of squalene (B77637). This technical guide provides an in-depth exploration of the primary biosynthetic routes to tetrahymanol in both eukaryotes and prokaryotes. It critically examines the potential, though currently unproven, role of tetrahymanone (B593575) (gammaceran-3-one) as a direct precursor to tetrahymanol. This document synthesizes the available scientific evidence, presents detailed experimental methodologies, and offers quantitative data to provide a comprehensive resource for researchers in lipid biochemistry, natural product synthesis, and drug development.

Introduction

Tetrahymanol (gammaceran-3β-ol) is a sterol surrogate found in the membranes of various eukaryotes, most notably the ciliate Tetrahymena pyriformis, as well as in some ferns, fungi, and several bacterial species. The diagenetic product of tetrahymanol, gammacerane, is a stable biomarker used in geochemistry to infer past environmental conditions. The biosynthesis of tetrahymanol is of significant interest due to its unique enzymatic mechanisms and its role in membrane structure and function, particularly in anaerobic environments where sterol synthesis is not possible.

The central precursor for all triterpenoids, including tetrahymanol, is the linear C30 isoprenoid, squalene. From this point, the biosynthetic pathways diverge between eukaryotes and bacteria. This guide will first detail these two established pathways and then delve into the hypothetical role of this compound as a direct precursor to tetrahymanol.

Established Biosynthetic Pathways of Tetrahymanol

The Eukaryotic Pathway: Direct Cyclization of Squalene in Tetrahymena

In eukaryotes such as Tetrahymena pyriformis, tetrahymanol is synthesized in a single, oxygen-independent step from squalene. This reaction is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC), also referred to as tetrahymanol synthase.

This direct cyclization is a remarkable enzymatic feat, creating the pentacyclic structure of tetrahymanol in a concerted reaction.

The Bacterial Pathway: A Two-Step Process

Bacteria employ a different, two-enzyme strategy for tetrahymanol synthesis. This pathway is initiated by the cyclization of squalene to a hopene intermediate, which is then further converted to tetrahymanol.

-

Squalene to Hopene: The enzyme squalene-hopene cyclase (SHC) catalyzes the cyclization of squalene to form a pentacyclic hopene, typically diploptene.

-

Hopene to Tetrahymanol: A second enzyme, tetrahymanol synthase (Ths), then acts on the hopene intermediate to yield tetrahymanol.

This modular pathway highlights a convergent evolution for the synthesis of this important membrane lipid.

The Hypothetical Role of this compound as a Precursor

This compound, also known as gammaceran-3-one, is the ketone analog of tetrahymanol. While the primary biosynthetic pathways described above do not feature this compound as an intermediate, its structural relationship to tetrahymanol suggests a potential metabolic link. One plausible, though not definitively proven, route for this compound to act as a precursor would be through its reduction to tetrahymanol.

This conversion would be catalyzed by a reductase, likely a type of hydroxysteroid dehydrogenase, which are known to be present in Tetrahymena. Such an enzyme would transfer a hydride from a donor like NADPH to the carbonyl group of this compound, forming the hydroxyl group of tetrahymanol.

It is important to note that direct experimental evidence for this reaction as a significant contributor to the de novo synthesis of tetrahymanol is currently lacking. One study involving a cell-free system from T. pyriformis concluded that isomerization via a 3-oxo intermediate (this compound) did not occur during the cyclization of squalene epoxide.[1] This suggests that if a this compound to tetrahymanol conversion exists, it may be part of a separate metabolic or catabolic pathway rather than the primary biosynthetic route. The reverse reaction, the oxidation of tetrahymanol to this compound, is also a possibility.

Quantitative Data

Quantitative data on the enzymatic conversion of precursors to tetrahymanol is limited in the literature. The following table summarizes available data on the inhibition of tetrahymanol biosynthesis by cholesterol in Tetrahymena pyriformis.

| Parameter | Condition | Observation | Reference |

| Inhibitor | Cholesterol | Progressively inhibits tetrahymanol biosynthesis. | [2] |

| Primary Inhibition Site | Squalene Synthetase | Cholesterol addition leads to a rapid decline in squalene synthetase activity. | [3] |

| Secondary Inhibition Site | Squalene Cyclase | Partially inhibited by cholesterol. | [2] |

| Enzyme Half-life | Squalene Synthetase | Approximately 50 minutes in the presence of cholesterol or cycloheximide. | [3] |

Experimental Protocols

Culturing Tetrahymena pyriformis for Lipid Analysis

Tetrahymena pyriformis can be grown axenically in proteose peptone-based media.

-

Medium Preparation: Prepare a medium containing 2% (w/v) proteose peptone, 0.2% (w/v) yeast extract, and supplemented with hemin (B1673052) (10 µg/mL). Autoclave for sterilization.

-

Inoculation and Growth: Inoculate the sterile medium with a starter culture of T. pyriformis. Incubate at 25-28°C with gentle shaking for aeration.

-

Harvesting: Monitor cell growth by microscopy. Harvest cells in the late logarithmic or early stationary phase by centrifugation at a low speed (e.g., 1,000 x g) for 5-10 minutes.

-

Washing: Wash the cell pellet with a non-nutrient buffer (e.g., phosphate-buffered saline) to remove residual medium components.

Lipid Extraction from Tetrahymena

A modified Bligh-Dyer method is commonly used for total lipid extraction.

-

Homogenization: Resuspend the washed cell pellet in a mixture of chloroform (B151607):methanol (1:2, v/v). Homogenize the suspension using a glass homogenizer or sonication.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v). Vortex thoroughly and centrifuge to separate the phases.

-

Lipid Collection: The lower chloroform phase contains the total lipids. Carefully collect this phase using a Pasteur pipette.

-

Drying and Storage: Evaporate the chloroform under a stream of nitrogen. The dried lipid extract can be stored at -20°C or -80°C under an inert atmosphere.

Analysis of Tetrahymanol by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Tetrahymanol contains a hydroxyl group that needs to be derivatized to increase its volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Dissolve the lipid extract in a suitable solvent (e.g., pyridine (B92270) or acetonitrile), add the silylating reagent, and heat at 60-70°C for 30 minutes.

-

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless injection at a temperature of 250-280°C.

-

Oven Program: A temperature gradient is used to separate the lipids, for example, starting at 100°C, ramping to 300°C at 10°C/min, and holding for 10-20 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

-

-

Identification: The trimethylsilyl (B98337) (TMS) derivative of tetrahymanol can be identified by its characteristic mass spectrum and retention time compared to an authentic standard.

Squalene-Tetrahymanol Cyclase (STC) Activity Assay

This assay measures the conversion of squalene to tetrahymanol in a cell-free extract of Tetrahymena.

-

Enzyme Preparation: Prepare a cell-free extract from T. pyriformis by sonication or French press lysis, followed by centrifugation to obtain a microsomal or cytosolic fraction where the enzyme is located.

-

Assay Mixture: The reaction mixture should contain:

-

Cell-free extract (as the enzyme source).

-

A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Radiolabeled [³H]-squalene as the substrate, emulsified with a detergent like Tween 80.

-

-

Reaction: Incubate the mixture at 28-30°C for a defined period (e.g., 1-2 hours).

-

Extraction and Analysis: Stop the reaction by adding a strong base (saponification) followed by extraction of the non-saponifiable lipids (including tetrahymanol) with an organic solvent like hexane (B92381) or diethyl ether.

-

Quantification: Separate the lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity in the tetrahymanol spot or peak is quantified by liquid scintillation counting to determine the enzyme activity.

Signaling and Regulation

The biosynthesis of tetrahymanol in Tetrahymena pyriformis is known to be regulated by the availability of exogenous sterols.

When cholesterol is available in the growth medium, it is taken up by the cells and incorporated into their membranes. This leads to a feedback inhibition of the endogenous tetrahymanol synthesis pathway.[2] The primary site of this inhibition has been identified as squalene synthetase, the enzyme that catalyzes the formation of squalene from farnesyl pyrophosphate.[3] Squalene cyclase is also partially inhibited. This regulatory mechanism allows the organism to conserve energy by utilizing available environmental sterols instead of synthesizing its own sterol surrogates.

Conclusion

The biosynthesis of tetrahymanol is a well-established process that proceeds from squalene. In eukaryotes like Tetrahymena, this occurs via a direct cyclization catalyzed by squalene-tetrahymanol cyclase. In bacteria, a two-step pathway involving squalene-hopene cyclase and tetrahymanol synthase is utilized.

The role of this compound as a direct precursor in the de novo synthesis of tetrahymanol is not supported by the current body of scientific literature. While a metabolic relationship between this compound and tetrahymanol is plausible, likely through a redox reaction catalyzed by a dehydrogenase/reductase, this does not appear to be the primary biosynthetic route. Future research, potentially involving isotopic labeling studies with labeled this compound, could definitively elucidate its metabolic fate and its potential as a minor or alternative precursor to tetrahymanol.

This guide provides a comprehensive overview of the current understanding of tetrahymanol biosynthesis, offering valuable information and methodologies for researchers in the field. The provided diagrams and protocols serve as a foundation for further investigation into the fascinating biochemistry of this important natural product.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Studies on the biosynthesis of tetrahymanol in Tetrahymena pyriformis. The mechanism of inhibition by cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of squalene synthetase in the inhibition of tetrahymanol biosynthesis by cholesterol in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Tetrahymanone: A Deep Dive into the Biological Function of a Key Triterpenoid in Ciliates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ciliates, particularly the model organism Tetrahymena, have a unique membrane composition characterized by the presence of the pentacyclic triterpenoid (B12794562) alcohol, tetrahymanol (B161616). This molecule plays a crucial role as a surrogate for sterols, particularly in anaerobic environments where sterol synthesis is not possible. While the biological functions of tetrahymanol are relatively well-documented, its oxidized derivative, tetrahymanone (B593575) (gammaceran-3-one), remains a subject of scientific inquiry. This technical guide synthesizes the current understanding of tetrahymanol biosynthesis and function in ciliates, and explores the hypothesized roles of this compound. We provide a comprehensive overview of the metabolic pathways, present quantitative data in a structured format, detail relevant experimental protocols, and visualize key processes using signaling pathway diagrams. This document aims to provide a foundational resource for researchers investigating ciliate lipid metabolism and its potential applications in drug development.

Introduction: The Unique Lipid Landscape of Ciliates

The cell membranes of most eukaryotes rely on sterols, such as cholesterol, to maintain appropriate fluidity and integrity. However, some eukaryotes, including the ciliate Tetrahymena, have evolved to thrive in anaerobic or sterol-deficient environments by synthesizing sterol surrogates[1]. The most prominent of these is tetrahymanol, a gammacerane-type triterpenoid[1]. The biosynthesis of tetrahymanol from squalene (B77637) is an oxygen-independent process, providing a distinct advantage in anoxic conditions[1].

While the role of tetrahymanol in modulating membrane fluidity is established, the biological significance of its oxidized form, this compound, is largely unknown. This guide will first detail the known functions and biosynthesis of tetrahymanol and then extrapolate to potential functions and metabolic pathways involving this compound, drawing parallels with the metabolism and signaling roles of related ketosteroids in other biological systems.

Tetrahymanol: The Precursor to this compound

Biosynthesis of Tetrahymanol

In ciliates such as Tetrahymena thermophila, tetrahymanol is synthesized directly from squalene in a single enzymatic step. This reaction is catalyzed by the enzyme squalene-tetrahymanol cyclase (THC), which has been identified and characterized[2]. The Uniprot accession number for this enzyme in Tetrahymena thermophila (strain SB210) is Q24FB1[2].

The biosynthesis pathway is as follows:

Squalene → Tetrahymanol (catalyzed by Squalene-tetrahymanol cyclase)

This is in contrast to the multi-step, oxygen-dependent synthesis of sterols from squalene in other eukaryotes[1].

Biological Function of Tetrahymanol

The primary and most well-understood function of tetrahymanol is to act as a structural component of cellular membranes, where it modulates fluidity and permeability, much like sterols in other eukaryotes[2]. Its presence is particularly crucial under conditions of sterol starvation or in anaerobic environments where Tetrahymena cannot synthesize or acquire sterols[1].

This compound: The Oxidized Enigma

This compound, with the chemical formula C30H50O, is the ketone derivative of tetrahymanol. Its presence suggests the existence of an enzymatic pathway for the oxidation of tetrahymanol.

Hypothesized Biosynthesis of this compound

While no specific enzyme has been identified for the conversion of tetrahymanol to this compound in Tetrahymena, it is plausible that a dehydrogenase is involved. This hypothetical pathway would be analogous to the conversion of cholesterol to cholest-4-en-3-one by cholesterol dehydrogenase.

Tetrahymanol + NAD+ ⇌ this compound + NADH + H+ (catalyzed by a hypothetical Tetrahymanol Dehydrogenase)

Potential Biological Functions of this compound

The biological roles of this compound in ciliates have not been experimentally determined. However, based on the functions of analogous oxidized triterpenoids and ketosteroids in other organisms, several hypotheses can be proposed:

-

Signaling Molecule: Ketosteroids often act as hormones and signaling molecules. This compound could potentially function as an intracellular or intercellular signaling molecule in Tetrahymena, regulating processes such as growth, differentiation, or responses to environmental stress.

-

Metabolic Intermediate: this compound may be a transient intermediate in the catabolism or further modification of tetrahymanol. Its formation could be a step towards the synthesis of other bioactive compounds or for the eventual degradation of the triterpenoid ring structure.

-

Defense Compound: Some oxidized triterpenoids in other organisms have been shown to possess antimicrobial or antifungal properties. This compound could potentially play a role in defending Tetrahymena against pathogens or competitors.

-

Modulation of Membrane Properties: The introduction of a keto group could alter the physicochemical properties of the triterpenoid, potentially leading to different effects on membrane fluidity or interactions with membrane proteins compared to tetrahymanol.

Quantitative Data

While specific quantitative data for this compound is scarce, the relative abundance of its precursor, tetrahymanol, has been studied in Tetrahymena.

| Lipid Component | Cellular Location | Relative Abundance (% of total neutral lipids) | Conditions Favoring High Abundance | Reference |

| Tetrahymanol | Membranes | Variable, can be a major component | Anaerobic growth, sterol starvation | [1] |

Experimental Protocols

Extraction of Neutral Lipids from Tetrahymena

This protocol is adapted from standard methods for lipid extraction and can be used to isolate both tetrahymanol and this compound.

-

Cell Harvesting: Grow Tetrahymena cultures to the desired cell density. Harvest cells by centrifugation at 1,500 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove residual growth medium.

-

Lipid Extraction (Folch Method):

-

Resuspend the cell pellet in a known volume of water.

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the cell suspension.

-

Homogenize the mixture using a glass homogenizer or by vigorous vortexing.

-

Incubate at room temperature for 1 hour with occasional agitation.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) using a Pasteur pipette.

-

-

Drying and Storage: Evaporate the solvent from the lipid extract under a stream of nitrogen gas. Store the dried lipid extract at -20°C until further analysis.

Analysis of this compound by Thin-Layer Chromatography (TLC)

-

Plate Preparation: Use silica (B1680970) gel 60 TLC plates. Activate the plates by heating at 110°C for 30 minutes prior to use.

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform. Spot the sample onto the TLC plate using a capillary tube. Also spot a tetrahymanol standard if available.

-

Development: Develop the TLC plate in a chamber saturated with a solvent system suitable for neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the lipid spots by placing the plate in a chamber containing iodine vapor or by spraying with a suitable reagent (e.g., 50% sulfuric acid followed by heating).

-

Identification: this compound, being more polar than non-polar lipids like squalene but less polar than tetrahymanol, will have a distinct Rf value.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For definitive identification and quantification, GC-MS is the method of choice.

-

Derivatization: Prior to GC-MS analysis, the hydroxyl group of tetrahymanol in the lipid extract is typically derivatized (e.g., by silylation with BSTFA) to increase its volatility. This compound, being a ketone, may not require derivatization.

-

GC Separation: Inject the derivatized (or underivatized) sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5).

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for its identification.

Conclusion and Future Directions

The biological function of this compound in ciliates remains an open and intriguing area of research. While its precursor, tetrahymanol, is well-established as a vital membrane component, the role of its oxidized counterpart is yet to be elucidated. The hypotheses presented in this guide, based on the known functions of analogous compounds, provide a framework for future investigations.

Key research questions that need to be addressed include:

-

What is the enzymatic machinery responsible for the conversion of tetrahymanol to this compound in Tetrahymena?

-

Under what physiological or environmental conditions is this compound produced?

-

Does this compound have a signaling role in Tetrahymena? If so, what are its downstream targets?

-

What are the precise effects of this compound on the physical properties of ciliate membranes?

Answering these questions will not only enhance our fundamental understanding of ciliate biology but could also open new avenues for drug development, particularly in targeting the unique lipid metabolism of these organisms. The experimental protocols detailed herein provide a starting point for researchers to embark on the exciting journey of unraveling the mysteries of this compound.

References

The Evolutionary Nexus: Tetrahymanone and the Dawn of Sterol Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The evolution of sterol biosynthesis marks a pivotal moment in the history of life, enabling the rise of complex eukaryotic cells. While the canonical sterol pathways culminating in cholesterol, ergosterol, and phytosterols (B1254722) are well-established, the evolutionary origins of these intricate processes remain a subject of intense investigation. This technical guide delves into the heart of this question by examining the role of tetrahymanone (B593575) and its precursor, tetrahymanol (B161616), as key players in understanding the transition from simpler pentacyclic triterpenoids to the tetracyclic sterols that are hallmarks of eukaryotes. We will explore the biosynthetic pathways of these molecules, compare them to canonical sterol synthesis, and present the underlying experimental methodologies and quantitative data that inform our current understanding. This document serves as a comprehensive resource for researchers in lipidomics, evolutionary biology, and drug development, providing the foundational knowledge and technical details necessary to explore this fascinating area of biochemistry.

Introduction: The Sterol Imperative and Its Ancient Roots

Sterols are essential components of eukaryotic cell membranes, where they modulate fluidity, permeability, and the function of membrane-bound proteins.[1] Their synthesis is a complex, oxygen-dependent process, suggesting that the last eukaryotic common ancestor (LECA) already possessed a sophisticated sterol biosynthetic pathway.[2][3] However, the evolutionary path leading to this intricate machinery is thought to have its roots in more ancient, anaerobic lipid biosynthetic pathways.

One compelling hypothesis points to pentacyclic triterpenoids, such as hopanoids in bacteria and tetrahymanol in protists, as evolutionary precursors or surrogates to sterols.[4][5] These molecules share structural similarities with sterols and can perform analogous functions in regulating membrane properties. The ciliate Tetrahymena is a key model organism in this context, as it can synthesize the pentacyclic triterpenoid (B12794562) tetrahymanol, particularly under conditions of sterol limitation, hinting at an ancestral connection. While much of the research has focused on tetrahymanol, its oxidized derivative, this compound, represents a further step in molecular modification that may provide clues to the emergence of the enzymatic machinery that would later be adapted for sterol synthesis.

This guide will provide a detailed examination of the biosynthesis of tetrahymanol and its proposed relationship to the evolutionary origin of sterol biosynthesis, with a focus on the lanosterol (B1674476) and cycloartenol (B190886) pathways.

Biosynthetic Pathways: From Acyclic Precursors to Complex Rings

The biosynthesis of both tetrahymanol and sterols begins with the linear isoprenoid, squalene (B77637). The critical divergence point lies in the enzymatic cyclization of this precursor.

The Tetrahymanol Pathway: An Oxygen-Independent Cyclization

In Tetrahymena, the synthesis of tetrahymanol from squalene is a direct, oxygen-independent cyclization reaction catalyzed by squalene-tetrahymanol cyclase (STC). This is in stark contrast to sterol synthesis, which requires the initial epoxidation of squalene. Some bacteria have also been found to synthesize tetrahymanol, though through a distinct pathway involving a squalene-hopene cyclase (SHC) and a subsequent ring-expansion by a tetrahymanol synthase (Ths).

The conversion of tetrahymanol to this compound involves an oxidation step. While the specific enzymes responsible for this conversion in Tetrahymena are not yet fully characterized, it represents a class of reaction—hydroxylation followed by oxidation—that is a recurring theme in the more complex sterol biosynthetic pathways.

The Sterol Biosynthesis Pathway: The Advent of Oxygen

The canonical sterol biosynthesis pathway in eukaryotes is initiated by the oxygen-dependent epoxidation of squalene to 2,3-oxidosqualene (B107256), catalyzed by squalene epoxidase. From this common intermediate, the pathway diverges in different eukaryotic lineages, primarily in the initial cyclization product.

In animals and fungi, 2,3-oxidosqualene is cyclized by lanosterol synthase (LSS) to form the tetracyclic triterpenoid, lanosterol. This is followed by a series of demethylations, desaturations, and reductions to yield the final sterol product, such as cholesterol in animals.

In plants and some protists, the initial cyclization of 2,3-oxidosqualene is catalyzed by cycloartenol synthase (CAS) to produce cycloartenol, which contains a characteristic cyclopropane (B1198618) ring. This ring is subsequently opened, and the molecule is further modified to produce various phytosterols.

The following diagrams illustrate these key biosynthetic pathways.

Caption: Biosynthesis of this compound from Squalene in Tetrahymena.

Caption: Divergent Pathways of Sterol Biosynthesis from 2,3-Oxidosqualene.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and substrate specificity of the enzymes involved in these pathways are critical to understanding their function and evolution. The following tables summarize available kinetic data for key enzymes.

Table 1: Kinetic Parameters of Squalene Epoxidase

| Organism | Enzyme | Substrate | Km | Vmax | Reference |

| Saccharomyces cerevisiae | Squalene Epoxidase | Oxygen | 0.38% (v/v) | Not reported | |

| Homo sapiens | Squalene Epoxidase | Squalene | ~20 µM | Not reported | |

| Homo sapiens | Squalene Epoxidase | FAD | Not reported | Not reported |

Table 2: Kinetic Parameters of Oxidosqualene Cyclases

| Organism | Enzyme | Substrate | Km | Vmax | Reference |

| Alicyclobacillus acidocaldarius | Squalene-Hopene Cyclase | Thia-substituted 2,3-oxidosqualene analogues (inhibitors) | Ki = 31-971 nM | kinact = 0.054-0.071 min-1 | |

| Arabidopsis thaliana | Cycloartenol Synthase | 2,3-Oxidosqualene | Not widely reported | Not widely reported | |

| Homo sapiens | Lanosterol Synthase | 2,3-Oxidosqualene | Not widely reported | Not widely reported |

Experimental Protocols

The study of this compound and sterol biosynthesis relies on a combination of techniques for lipid extraction, purification, and analysis, as well as enzyme activity assays.

Protocol for Lipid Extraction from Tetrahymena

This protocol is adapted from the Bligh-Dyer method for total lipid extraction.

Materials:

-

Tetrahymena cell culture

-

Phosphate Buffered Saline (PBS)

-

Glass centrifuge tubes with Teflon-lined caps

-

Pasteur pipettes

-

Centrifuge

-

Nitrogen or Argon gas source

Procedure:

-

Harvest Tetrahymena cells by centrifugation at a low speed (e.g., 1000 x g for 5 minutes).

-

Wash the cell pellet twice with cold PBS, centrifuging after each wash.

-

Resuspend the final cell pellet in a known volume of PBS.

-

To the cell suspension in a glass tube, add chloroform and methanol to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water from the cell suspension).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Add 1 volume of chloroform and 1 volume of water to the mixture, so the final ratio is 2:2:1.8 (chloroform:methanol:water).

-

Vortex again for 1 minute and then centrifuge at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass vial.

-

Evaporate the solvent under a stream of nitrogen or argon gas.

-

Resuspend the dried lipid extract in a known volume of chloroform or another suitable solvent for storage at -20°C or for further analysis.

Protocol for Oxidosqualene Cyclase (OSC) Activity Assay

This protocol describes a general method for assaying the activity of OSCs, such as lanosterol synthase or cycloartenol synthase, using a radiolabeled substrate.

Materials:

-

Purified or microsomal preparation of OSC

-

Radiolabeled (e.g., ³H or ¹⁴C) 2,3-oxidosqualene

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Detergent (e.g., Triton X-100) to solubilize the substrate

-

Quenching solution (e.g., chloroform:methanol 2:1 v/v)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Thin Layer Chromatography (TLC) system

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, detergent, and the enzyme preparation.

-

Initiate the reaction by adding the radiolabeled 2,3-oxidosqualene to the mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution to extract the lipids.

-

Vortex and centrifuge to separate the phases.

-

Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate from the product (lanosterol or cycloartenol).

-

Visualize the radioactive spots using autoradiography or a phosphorimager.

-

Scrape the spots corresponding to the substrate and product into separate scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time.

Protocol for GC-MS Analysis of Triterpenoids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of sterols and other triterpenoids.

Materials:

-

Lipid extract

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., cholesterol-d7)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Derivatization: To the dried lipid extract, add a known amount of the internal standard and the derivatization agent. This step converts the hydroxyl groups of the triterpenoids into more volatile trimethylsilyl (B98337) (TMS) ethers.

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.

-

Evaporate the excess derivatization agent under a stream of nitrogen.

-

Resuspend the derivatized sample in a suitable solvent (e.g., hexane).

-

GC-MS Analysis: Inject an aliquot of the sample into the GC-MS system.

-

GC conditions: Use a temperature program that allows for the separation of the different triterpenoid derivatives. For example, start at 180°C and ramp up to 300°C.

-

MS conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the detection of the expected fragments (e.g., m/z 50-650).

-

-

Data Analysis: Identify the different triterpenoids based on their retention times and mass spectra by comparing them to authentic standards and library data. Quantify the compounds by comparing their peak areas to that of the internal standard.

The Evolutionary Trajectory: From Pentacyclic Surrogates to Tetracyclic Sterols

The existence of tetrahymanol and its synthesis in the early-diverging eukaryote Tetrahymena provides a compelling model for a key stage in the evolution of sterol biosynthesis.

The Hopanoid-Sterol Connection

In the broader evolutionary context, bacterial hopanoids are considered the most ancient structural analogues of sterols. The enzymes responsible for their synthesis, squalene-hopene cyclases (SHCs), are evolutionarily related to the oxidosqualene cyclases (OSCs) that produce sterols. Phylogenetic analyses of the triterpene cyclase protein family show a clear divergence between the SHC and OSC clades, suggesting a shared ancestry and subsequent specialization.

Tetrahymanol as an Evolutionary Intermediate

The synthesis of tetrahymanol represents a fascinating intermediate step. Like hopanoids, its precursor is squalene, and its cyclization can be oxygen-independent. However, it is a prominent lipid in a eukaryote, Tetrahymena. This suggests that early eukaryotes, particularly those in anaerobic environments, may have relied on such sterol surrogates before the evolution of the oxygen-dependent sterol pathway was complete. The ability of Tetrahymena to upregulate tetrahymanol synthesis when sterols are scarce supports this hypothesis.

The Role of this compound: A Glimpse into Emerging Complexity?

The oxidation of tetrahymanol to this compound is a significant, albeit understudied, step. This reaction introduces a keto group, a functional modification that is absent in the basic hopanoid and tetrahymanol structures but is a feature of many steroid hormones derived from cholesterol. The emergence of enzymes capable of such oxidative modifications may have been a critical prerequisite for the evolution of the more complex, multi-step sterol biosynthetic pathways. Further characterization of the enzymes responsible for this compound synthesis could therefore provide invaluable insights into the early stages of the evolution of sterol-modifying enzymes.

The following diagram illustrates the proposed evolutionary relationship between these pathways.

Caption: Hypothesized Evolutionary Progression from Hopanoids to Sterols.

Conclusion and Future Directions

The study of this compound and its biosynthetic precursor, tetrahymanol, offers a unique window into the evolutionary origins of sterol biosynthesis. The ability of Tetrahymena to produce these pentacyclic triterpenoids as functional surrogates for sterols underscores the likely role of such molecules in early eukaryotic life, particularly in low-oxygen environments. While significant progress has been made in understanding the biosynthesis of tetrahymanol and the broader evolutionary relationships of triterpenoid cyclases, several key areas warrant further investigation:

-

Characterization of this compound Biosynthesis: The identification and characterization of the enzyme(s) responsible for the oxidation of tetrahymanol to this compound is a critical next step. This will provide insights into the evolution of the oxidative enzymes that are central to modern sterol synthesis.

-

Comprehensive Kinetic Analysis: There is a pressing need for more detailed kinetic data (Km, Vmax, kcat) for the various oxidosqualene cyclases and squalene-tetrahymanol cyclases from a wider range of organisms. This will allow for more robust comparisons of enzyme efficiency and substrate specificity.

-

Functional Studies of this compound: The precise physiological role of this compound in Tetrahymena membranes remains to be elucidated. Does it have functions distinct from tetrahymanol, and how does it compare to canonical sterols in modulating membrane properties?

-

Drug Development: The enzymes in the tetrahymanol and sterol biosynthetic pathways of protists, which are often distinct from their human counterparts, represent potential targets for the development of novel anti-parasitic drugs.

By addressing these questions, the scientific community can continue to unravel the intricate evolutionary history of one of life's most fundamental molecular innovations and potentially leverage this knowledge for therapeutic benefit.

References

- 1. Steroid - Wikipedia [en.wikipedia.org]

- 2. Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional convergence of hopanoids and sterols in membrane ordering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hopanoids - Wikipedia [en.wikipedia.org]

Is Tetrahymanone found in organisms other than Tetrahymena?

An In-depth Technical Guide on the Occurrence, Biosynthesis, and Analysis of Tetrahymanone (B593575) in Diverse Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially discovered in the ciliate protozoan Tetrahymena pyriformis, the pentacyclic triterpenoid (B12794562) this compound, and its precursor tetrahymanol (B161616), were long considered a biochemical curiosity of this genus. However, mounting evidence has revealed a much broader distribution of this unique molecule across the domains of life. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of this compound and tetrahymanol in organisms other than Tetrahymena, delving into their distinct biosynthetic pathways, quantitative occurrence, and the experimental methodologies for their detection and analysis. This information is critical for researchers in fields ranging from microbial ecology and evolution to drug development, where triterpenoids are a source of novel therapeutic agents.

Occurrence of Tetrahymanol in a Diverse Range of Organisms

Contrary to its name, tetrahymanol is not exclusive to Tetrahymena. It has been identified in a variety of eukaryotic and prokaryotic organisms, often those thriving in anaerobic or low-oxygen environments. This distribution suggests a conserved biological role, possibly as a sterol surrogate in organisms that cannot synthesize or acquire sterols.

Eukaryotic Producers

Beyond ciliates, tetrahymanol has been detected in several other eukaryotic lineages:

-

Anaerobic Fungi: The rumen fungus Piromonas (Piromyces) communis is a known producer of tetrahymanol[1].

-

Ferns: The fern Oleandra wallichii has also been shown to contain tetrahymanol[2].

-

Other Protists: Through genomic and transcriptomic surveys, genes for tetrahymanol synthesis have been identified in a range of phylogenetically diverse eukaryotes that inhabit oxygen-poor environments.

Prokaryotic Producers

The discovery of tetrahymanol in bacteria was a significant finding, expanding its known biological sources:

-

Rhodopseudomonas palustris : This purple nonsulfur bacterium was one of the first prokaryotes in which tetrahymanol was identified.

-

Bradyrhizobium japonicum : A nitrogen-fixing bacterium that also produces tetrahymanol.

-

Methylomicrobium alcaliphilum : An aerobic methanotroph that not only produces tetrahymanol but does so in significant quantities, particularly in its stationary growth phase[3].

Quantitative Analysis of Tetrahymanol

While the presence of tetrahymanol in various organisms is established, quantitative data remains relatively sparse. The following table summarizes the available quantitative information.

| Organism Species | Phylum/Domain | Concentration of Tetrahymanol | Notes | Reference |

| Rhodopseudomonas palustris | Proteobacteria (Bacteria) | Up to 0.4 mg/g of biomass | Organism Geochemistry Journal Club | |

| Methylomicrobium alcaliphilum | Proteobacteria (Bacteria) | Eightfold increase in stationary phase compared to late exponential phase | Absolute concentration not specified. | --INVALID-LINK--[3] |

Distinct Biosynthetic Pathways of Tetrahymanol

A fascinating aspect of tetrahymanol's biochemistry is the convergent evolution of its synthesis, with distinct pathways in eukaryotes and bacteria.

Eukaryotic Biosynthesis of Tetrahymanol

In eukaryotes, the synthesis of tetrahymanol is a direct, one-step cyclization of squalene (B77637).

-

Key Enzyme: Squalene-Tetrahymanol Cyclase (STC)

-

Mechanism: STC catalyzes the direct cyclization of the linear squalene molecule into the pentacyclic structure of tetrahymanol. This process is oxygen-independent.

Bacterial Biosynthesis of Tetrahymanol

Bacteria employ a two-step pathway for the synthesis of tetrahymanol, involving a hopene intermediate.

-

Key Enzymes:

-

Squalene-Hopene Cyclase (SHC): This enzyme first cyclizes squalene to form a hopene molecule, typically diploptene.

-

Tetrahymanol Synthase (Ths): Ths then acts on the hopene intermediate, catalyzing a ring expansion to form tetrahymanol.

-

Experimental Protocols

The detection and quantification of this compound and tetrahymanol rely on established lipid extraction and analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

Lipid Extraction from Microbial Cultures

The following is a general workflow for the extraction of lipids, including triterpenoids, from bacterial and fungal cultures.

Detailed Steps:

-

Cell Harvesting: Microbial cultures are harvested by centrifugation to obtain a cell pellet.

-

Lyophilization: The cell pellet is freeze-dried to remove water, which can interfere with extraction efficiency.

-

Solvent Extraction: A mixture of organic solvents, typically chloroform and methanol (B129727) (e.g., in a 2:1 or 1:1 v/v ratio), is added to the lyophilized cells.

-

Cell Disruption: The cell suspension is subjected to sonication or vigorous vortexing to disrupt the cell membranes and release the lipids into the solvent.

-

Phase Separation: After extraction, the mixture is centrifuged to separate the solid cell debris from the liquid lipid extract.

-

Collection and Drying: The supernatant containing the lipids is carefully collected and dried under a stream of nitrogen gas to evaporate the solvent.

-

Resuspension: The dried lipid extract is resuspended in a suitable solvent (e.g., hexane (B92381) or dichloromethane) for further analysis.

GC-MS Analysis of Tetrahymanol

GC-MS is the method of choice for the separation, identification, and quantification of triterpenoids like tetrahymanol.

1. Derivatization:

Due to the presence of a hydroxyl group, tetrahymanol is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the hydroxyl group into a less polar and more volatile silyl (B83357) ether.

-

Reagents: A common derivatizing agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine[4][5].

-

Procedure: The dried lipid extract is incubated with the derivatizing agent at a specific temperature (e.g., 70°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: An Agilent 7890A GC or similar instrument is suitable.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for triterpenoid separation.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Injector: A split/splitless or programmed temperature vaporizing (PTV) injector is used to introduce the sample.

-

Temperature Program: A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all compounds.

-

Mass Spectrometer: A mass selective detector (MSD), such as an Agilent 5975C, is used for detection.

-

Ionization Mode: Electron ionization (EI) at 70 eV is standard.

-

Data Acquisition: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known compounds like tetrahymanol.

3. Quantification:

For quantitative analysis, an internal standard (e.g., cholestane (B1235564) or a deuterated analog of a related triterpenoid) is added to the sample before extraction. A calibration curve is generated using known concentrations of a purified tetrahymanol standard. The concentration of tetrahymanol in the sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Conclusion and Future Directions

The discovery of this compound and its precursor, tetrahymanol, in a wide array of organisms beyond Tetrahymena has opened new avenues of research. It is now clear that this triterpenoid is a more widespread and significant biomolecule than previously appreciated. The distinct biosynthetic pathways in eukaryotes and bacteria highlight the fascinating evolutionary adaptations that have led to the production of this sterol surrogate.

For researchers and drug development professionals, the expanded understanding of this compound's distribution and biosynthesis provides new targets for antimicrobial drug design and opportunities for the discovery of novel bioactive compounds. Future research should focus on elucidating the precise physiological functions of this compound in these diverse organisms and exploring its potential as a biomarker for specific microbial populations in various environments. Further quantitative studies are also needed to better understand the abundance of this molecule in different species and under various physiological conditions. The detailed experimental protocols provided in this guide will serve as a valuable resource for scientists embarking on such investigations.

References

- 1. The lipids of the rumen fungus Piromonas communis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. moscow.sci-hub.se [moscow.sci-hub.se]

- 3. A distinct pathway for tetrahymanol synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Presence of Tetrahymanone in Protists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanone (B593575), a ketone derivative of the pentacyclic triterpenoid (B12794562) alcohol tetrahymanol (B161616), is a molecule of interest within the realm of protist biochemistry. Its precursor, tetrahymanol, is a known constituent of the cell membranes of certain protists, particularly the ciliate Tetrahymena. This technical guide aims to provide a comprehensive overview of the current knowledge surrounding the natural abundance of this compound in protists. However, a thorough review of the existing scientific literature reveals a significant gap in quantitative data for this compound itself. The focus of research has predominantly been on its precursor, tetrahymanol, and the geological biomarker derived from it, gammacerane (B1243933). This document will therefore summarize the available information on tetrahymanol as a proxy, detailing its biosynthesis, methods for its analysis, and its established biological roles.

Introduction to Tetrahymanol and this compound

Tetrahymanol is a pentacyclic triterpenoid alcohol with a gammacerane skeleton. It was first isolated from the ciliate Tetrahymena pyriformis. Functionally, it is considered a sterol surrogate, playing a role in maintaining the fluidity and integrity of cellular membranes in organisms that do not synthesize sterols. This compound (CAS 17822-06-9) is the corresponding ketone, though its natural occurrence and physiological role in protists remain largely uncharacterized.

Biosynthesis of Tetrahymanol in Tetrahymena

The biosynthesis of tetrahymanol in Tetrahymena is a key metabolic pathway that diverges from the typical sterol synthesis pathway found in many other eukaryotes. The process begins with the cyclization of squalene (B77637).

The key enzyme in this pathway is squalene-tetrahymanol cyclase , which catalyzes the direct conversion of squalene to tetrahymanol. This enzyme has been purified and characterized from Tetrahymena thermophila. In contrast, bacteria that produce tetrahymanol utilize a different enzymatic pathway involving a squalene-hopene cyclase and a subsequent tetrahymanol synthase.

Below is a diagram illustrating the biosynthetic pathway of tetrahymanol from squalene in Tetrahymena.

Caption: Biosynthesis of tetrahymanol from squalene in Tetrahymena.

Quantitative Data on Tetrahymanol in Protists

Despite extensive research on tetrahymanol and its geological significance, specific quantitative data on its natural abundance in protists are scarce in the readily available literature. Studies have confirmed its presence in various species of Tetrahymena and other ciliates, but comprehensive tables detailing its concentration under different growth conditions or in different cellular compartments are not prevalent. The focus has often been on the qualitative identification of the compound or its relative abundance in comparison to other lipids.

Table 1: Reported Occurrences of Tetrahymanol in Protists

| Protist Species | Cellular Location | Notes |

| Tetrahymena pyriformis | Cell membrane | First identified source. |

| Tetrahymena thermophila | Cell membrane | Enzyme for biosynthesis purified from this species. |

| Other marine and freshwater ciliates | Not specified | Detected in various species. |

| Anaerobic free-living protists | Not specified | Presence reported. |

Note: This table reflects the reported presence of tetrahymanol. Quantitative concentrations are not consistently reported in the literature.

The lack of quantitative data for this compound is even more pronounced. It is plausible that this compound exists as a minor metabolic intermediate or a degradation product of tetrahymanol, which could explain its low abundance and the limited research focus.

Experimental Protocols

While specific protocols for this compound are not available, the following sections outline the general methodologies for the extraction, purification, and analysis of the related and more studied compound, tetrahymanol, from protist cultures. These methods can be adapted for the targeted analysis of this compound.

Culturing and Harvesting of Protists

Tetrahymena species are typically grown in axenic cultures using complex media such as proteose peptone-yeast extract or defined synthetic media.

-

Inoculation and Growth: Inoculate the desired medium with a starter culture of the protist. Incubate at the optimal temperature for the species (e.g., 28-30°C for T. thermophila) with gentle agitation.

-

Monitoring Growth: Monitor cell density using a spectrophotometer or by direct cell counting with a hemocytometer.

-

Harvesting: Harvest the cells during the desired growth phase (e.g., late logarithmic or early stationary phase) by centrifugation at a low speed (e.g., 1,000 x g for 5 minutes).

-

Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.

Extraction of Lipids

A common method for extracting lipids, including triterpenoids like tetrahymanol, is the Bligh-Dyer method or a modification thereof.

-

Homogenization: Resuspend the washed cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v). Homogenize the suspension using a sonicator or a glass homogenizer to disrupt the cells.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v). Vortex the mixture thoroughly.

-

Lipid Recovery: Centrifuge the mixture to separate the phases. The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

The following diagram outlines the general workflow for lipid extraction from protist cells.

Caption: General workflow for the extraction of lipids from protist cultures.

Analysis of Triterpenoids

The dried lipid extract can be analyzed using various chromatographic techniques.

-

Thin-Layer Chromatography (TLC): For preliminary analysis and purification, the lipid extract can be separated on silica (B1680970) gel TLC plates using a solvent system such as hexane:ethyl acetate. Triterpenoids can be visualized by staining with reagents like anisaldehyde-sulfuric acid followed by heating.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification, GC-MS is the method of choice.

-

Derivatization: Triterpenoid alcohols like tetrahymanol are often derivatized (e.g., silylated with BSTFA) to increase their volatility for GC analysis. Ketones like this compound may not require derivatization.

-

GC Separation: The derivatized extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The temperature program is optimized to separate the compounds of interest.

-

MS Detection: The mass spectrometer is operated in full-scan mode for identification based on the mass spectrum and in selected ion monitoring (SIM) mode for sensitive quantification.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of triterpenoids, particularly for preparative purification.

Signaling Pathways and Biological Roles

Currently, there is no information available in the scientific literature describing any signaling pathways in protists that involve this compound. The biological role of tetrahymanol is understood to be structural, acting as a membrane-stabilizing agent similar to sterols. The function of this compound, if it is indeed a naturally occurring metabolite in protists, remains to be elucidated.

Conclusion and Future Directions

The natural abundance of this compound in protists is a topic that requires significant further investigation. While its precursor, tetrahymanol, is a known component of certain protist membranes, quantitative data for both compounds are lacking. Future research should focus on:

-

Developing sensitive and specific analytical methods for the simultaneous quantification of tetrahymanol and this compound in protist cells.

-

Investigating the conditions under which this compound might be produced, such as different growth phases, nutrient limitations, or stress conditions.

-

Exploring the potential enzymatic conversion of tetrahymanol to this compound and the enzymes involved.

-

Elucidating the biological function , if any, of this compound in protists.

This technical guide highlights the current knowledge gap and provides a framework for future research in this area, which could have implications for understanding protist physiology, lipid metabolism, and the development of novel bioactive compounds.

An In-depth Technical Guide to the Enzymatic Synthesis of Tetrahymanol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanol (B161616), a pentacyclic triterpenoid (B12794562) alcohol, is a significant biomarker in geochemical studies and a key membrane component in certain eukaryotes, particularly the ciliate Tetrahymena. Its biosynthesis is of considerable interest due to its unique evolutionary implications and its role as a sterol surrogate. This technical guide provides a comprehensive overview of the enzymatic pathways leading to tetrahymanol, with a special focus on the conversion of its likely precursor, tetrahymanone (B593575). While the direct enzymatic reduction of this compound to tetrahymanol is not yet fully characterized, this guide synthesizes the available evidence to propose a plausible mechanism and provides detailed experimental protocols for the study of the enzymes involved in the broader biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development.

Introduction

Tetrahymanol is a fascinating molecule with a dual identity. In the world of geology, its diagenetic product, gammacerane, serves as a molecular fossil, providing insights into the stratification of ancient water bodies. In the realm of biology, it is a vital membrane lipid for organisms like Tetrahymena, which can synthesize it in the absence of sterols, a process that is independent of molecular oxygen. This independence from oxygen has significant evolutionary implications, suggesting an adaptation to anaerobic environments.

The biosynthesis of tetrahymanol has been elucidated through two distinct pathways: a single-step cyclization of squalene (B77637) in eukaryotes like Tetrahymena, and a two-step process in certain bacteria. A lesser-known but structurally related compound, this compound, which possesses a ketone group in place of tetrahymanol's hydroxyl group, is a likely intermediate in a final reductive step to yield tetrahymanol. This guide will delve into the established biosynthetic pathways and present a hypothesis for the enzymatic conversion of this compound to tetrahymanol, supported by evidence of relevant reductase activity in Tetrahymena.

Established Biosynthetic Pathways of Tetrahymanol

The synthesis of tetrahymanol originates from the linear isoprenoid, squalene. However, the enzymatic machinery to cyclize this precursor into the characteristic pentacyclic structure of tetrahymanol differs between eukaryotes and bacteria.

Eukaryotic Pathway: Direct Cyclization by Squalene-Tetrahymanol Cyclase (Stc)

In the ciliate Tetrahymena thermophila, tetrahymanol is synthesized from squalene in a single, oxygen-independent reaction catalyzed by the enzyme squalene-tetrahymanol cyclase (Stc).[1] This enzyme facilitates a complex cascade of cyclization and rearrangement reactions to form the five-ring structure of tetrahymanol.

The overall reaction is as follows:

Squalene → Tetrahymanol

Bacterial Pathway: A Two-Enzyme System

A distinct and more complex pathway for tetrahymanol synthesis has been identified in some bacteria.[2] This pathway involves two separate enzymes: squalene-hopene cyclase (Shc) and tetrahymanol synthase (Ths).

-

Squalene-hopene cyclase (Shc): This enzyme first cyclizes squalene to form a hopene molecule, typically diploptene.[2]

-

Tetrahymanol synthase (Ths): Subsequently, Ths acts on the hopene intermediate, catalyzing a ring expansion to form the final tetrahymanol product.[2]

The sequential reaction is:

Squalene → Hopene (e.g., Diploptene) → Tetrahymanol

The Putative Role of this compound: A Missing Link?

The existence of this compound (CAS 17822-06-9), a ketone analog of tetrahymanol, strongly suggests its involvement as a direct precursor to tetrahymanol. The conversion of a ketone to a hydroxyl group is a common biochemical reduction reaction, typically catalyzed by a reductase enzyme, often with NADPH or NADH as a cofactor.

A Hypothetical Final Step: The Reduction of this compound

We propose that the final step in the biosynthesis of tetrahymanol in Tetrahymena involves the enzymatic reduction of this compound, as depicted below.

Supporting Evidence: Keto-Reductase Activity in Tetrahymena

While a specific "this compound reductase" has not yet been isolated and characterized, there is compelling evidence for the presence of keto-reductase activity in Tetrahymena. A novel NADPH-dependent 20-alpha-hydroxysteroid dehydrogenase has been purified from Tetrahymena pyriformis.[3] This enzyme is capable of reducing a ketone group on a steroid molecule, which is structurally analogous to the proposed reduction of this compound. The existence of this enzyme strongly supports the hypothesis that Tetrahymena possesses the enzymatic machinery necessary to carry out the conversion of this compound to tetrahymanol.

Quantitative Data Summary

The following tables summarize the key quantitative data available for the enzymes discussed in this guide.

| Table 1: Properties of Squalene-Tetrahymanol Cyclase (Stc) from Tetrahymena thermophila | |

| Parameter | Value |

| Molecular Mass | 72 kDa |

| Apparent KM for Squalene | 18 µM |

| Optimal pH | 7.0 |

| Optimal Temperature | 30 °C |

| Inhibitors (I50) | 2,3-Iminosqualene (50 nM), N,N-dimethyldodecylamine-N-oxide (30 nM) |

| Table 2: Properties of 20-alpha-Hydroxysteroid Dehydrogenase from Tetrahymena pyriformis | |

| Parameter | Value |

| Molecular Mass | 68 kDa (Dimer of two 34 kDa subunits) |

| Specific Activity | 6.4 µmol/min per mg of protein |

| Isoelectric Point | 4.9 |

| KM for 17-alpha-hydroxyprogesterone | 2.9 µM |

| KM for 17-alpha-hydroxypregnenolone | 3.4 µM |

| Cofactor | NADPH |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of tetrahymanol biosynthesis.

Purification of Squalene-Tetrahymanol Cyclase from Tetrahymena thermophila

This protocol is adapted from the work of Saar et al. (1991).

Methodology:

-

Cell Lysis and Membrane Preparation: Harvest Tetrahymena thermophila cells by centrifugation and resuspend in a suitable buffer. Lyse the cells by sonication or French press. Centrifuge the lysate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed to pellet the membranes.

-

Solubilization: Resuspend the membrane pellet in a buffer containing octylthioglucoside to solubilize the membrane-bound Stc.

-

DEAE-Trisacryl Chromatography: Load the solubilized protein onto a DEAE-Trisacryl column. Elute the bound proteins with a salt gradient.

-

Hydroxyapatite Chromatography: Pool the active fractions from the DEAE column and apply to a hydroxyapatite column. Elute with a phosphate (B84403) gradient.

-

FPLC Ion-Exchange Chromatography: Further purify the active fractions on a Mono Q FPLC column using a salt gradient.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Squalene-Tetrahymanol Cyclase Activity Assay

Principle: The assay measures the conversion of radiolabeled squalene to tetrahymanol.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.0), detergent (e.g., octylthioglucoside), and radiolabeled [3H]squalene.

-

Enzyme Addition: Add the purified Stc or a cell-free extract containing the enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol). Extract the lipids with an organic solvent (e.g., hexane).

-

Analysis: Separate the lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of radiolabeled tetrahymanol formed using a scintillation counter.

Heterologous Expression and Assay of Bacterial Shc and Ths

Principle: The genes for Shc and Ths can be cloned and expressed in a host organism like E. coli that does not naturally produce hopanoids or tetrahymanol. The activity of the recombinant enzymes can then be assayed in vivo or in vitro.

Methodology:

-

Gene Cloning and Expression: Amplify the shc and ths genes from a tetrahymanol-producing bacterium and clone them into suitable E. coli expression vectors.

-

Protein Expression: Transform E. coli with the expression vectors and induce protein expression.

-

In Vivo Assay: For an in vivo assay, simply grow the engineered E. coli strain and then extract the lipids for analysis.

-

In Vitro Assay: For an in vitro assay, prepare a cell-free extract from the induced E. coli cultures. Incubate the cell-free extract with squalene and necessary cofactors.

-

Lipid Extraction and Analysis: Extract the lipids from the cell culture or the in vitro reaction mixture and analyze by GC-MS to detect the production of hopenes and tetrahymanol.

Quantitative Analysis of Tetrahymanol by GC-MS

Principle: This method allows for the sensitive and specific quantification of tetrahymanol in biological samples.

Methodology:

-

Lipid Extraction: Homogenize the cell pellet in a mixture of organic solvents (e.g., chloroform:methanol) to extract the total lipids.

-

Saponification: Treat the lipid extract with a strong base (e.g., KOH in methanol) to hydrolyze any esterified forms of tetrahymanol.

-

Derivatization: Convert the hydroxyl group of tetrahymanol to a more volatile derivative, typically a trimethylsilyl (B98337) (TMS) ether, by reacting the extract with a silylating agent (e.g., BSTFA with TMCS in pyridine).

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the components.

-

Quantification: Identify tetrahymanol-TMS based on its retention time and mass spectrum. Quantify the amount of tetrahymanol by comparing its peak area to that of an internal standard.

Conclusion

The enzymatic synthesis of tetrahymanol is a captivating area of research with implications for our understanding of microbial evolution, adaptation to anaerobic environments, and the origins of geochemical biomarkers. While the direct cyclization of squalene to tetrahymanol by Stc in Tetrahymena and the two-step Shc/Ths pathway in bacteria are well-established, the potential role of this compound as a direct precursor adds an intriguing layer to this story. The presence of potent keto-reductase activity in Tetrahymena lends strong support to the hypothesis of a final reductive step in tetrahymanol biosynthesis.

The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these pathways. Future work should focus on the isolation and characterization of the putative "this compound reductase" from Tetrahymena. The successful identification and characterization of this enzyme would not only complete our understanding of tetrahymanol biosynthesis but could also provide a novel biocatalyst for the stereospecific reduction of other complex triterpenoid ketones, with potential applications in the pharmaceutical and biotechnology industries. This guide serves as a foundational document to stimulate and support these future research endeavors.

References

- 1. Purification and some properties of the squalene-tetrahymanol cyclase from Tetrahymena thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Purification and characterization of a novel dimeric 20 alpha-hydroxysteroid dehydrogenase from Tetrahymena pyriformis - PMC [pmc.ncbi.nlm.nih.gov]

Genetic regulation of Tetrahymanone production

An In-depth Technical Guide on the Genetic Regulation of Tetrahymanol (B161616) Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary